Acarbose JP Impurity IV
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Overview
Description
Acarbose JP Impurity IV is a chemical compound related to acarbose, an alpha-glucosidase inhibitor used in the treatment of type II diabetes mellitus. Acarbose itself is a pseudo-oligosaccharide produced by the bacterium Actinoplanes sp. and is known for its ability to inhibit enzymes that break down carbohydrates in the intestines, thereby reducing blood sugar levels after meals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acarbose JP Impurity IV involves complex chemical reactions, often starting from acarbose or its derivatives. The synthetic routes typically include steps such as glycosylation, protection and deprotection of functional groups, and selective oxidation or reduction reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered strains of Actinoplanes sp. These strains are optimized to produce high yields of acarbose and its impurities, including this compound. The fermentation process is followed by purification steps, such as chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Acarbose JP Impurity IV undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Acarbose JP Impurity IV has several scientific research applications, including:
Mechanism of Action
Acarbose JP Impurity IV exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels . The molecular targets include various alpha-glucosidases, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
Acarbose JP Impurity IV is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Miglitol: Another alpha-glucosidase inhibitor with a different structure but similar therapeutic effects.
Voglibose: Also an alpha-glucosidase inhibitor, but with distinct pharmacokinetic properties and clinical applications.
These compounds share the common goal of reducing postprandial blood glucose levels but differ in their chemical structures, absorption rates, and side effect profiles .
Properties
CAS No. |
56300-70-0 |
---|---|
Molecular Formula |
C13H21NO7 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)-7-(hydroxymethyl)-1,2,3,3a,4a,5,6,8a-octahydropyrrolo[2,1-b][1,3]benzoxazole-2,3,5,6-tetrol |
InChI |
InChI=1S/C13H21NO7/c1-4(16)7-9(18)11(20)13-14(7)6-2-5(3-15)8(17)10(19)12(6)21-13/h2,4,6-13,15-20H,3H2,1H3 |
InChI Key |
GVUXGUNPIWSFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C2N1C3C=C(C(C(C3O2)O)O)CO)O)O)O |
Origin of Product |
United States |
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